molecular formula C17H24N4O2S B14079325 N,N-Dimethyl-N'-(6-methylergolin-8-yl)sulfuric diamide

N,N-Dimethyl-N'-(6-methylergolin-8-yl)sulfuric diamide

Cat. No.: B14079325
M. Wt: 348.5 g/mol
InChI Key: VUEGYUOUAAVYAS-UHFFFAOYSA-N
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Description

Disulergine is a chemical compound known for its role as a dopamine receptor agonist. It is also recognized for its ability to inhibit prolactin release. The compound belongs to the ergoline family and has the molecular formula C₁₇H₂₄N₄O₂S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disulergine involves several steps, starting with the preparation of the ergoline skeleton. The key steps include:

Industrial Production Methods

Industrial production of Disulergine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Disulergine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulergine has a wide range of scientific research applications, including:

Mechanism of Action

Disulergine exerts its effects primarily through its action on dopamine receptors. It binds to these receptors, mimicking the action of dopamine, and thereby modulates neurotransmission. This interaction leads to the inhibition of prolactin release and has implications for various physiological processes. The molecular targets include dopamine receptors, and the pathways involved are those related to dopamine signaling .

Comparison with Similar Compounds

Disulergine is unique among ergoline derivatives due to its specific functional groups and their effects. Similar compounds include:

Disulergine stands out due to its specific binding affinity and functional group modifications, which confer unique pharmacological properties .

Properties

IUPAC Name

9-(dimethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-20(2)24(22,23)19-12-8-14-13-5-4-6-15-17(13)11(9-18-15)7-16(14)21(3)10-12/h4-6,9,12,14,16,18-19H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEGYUOUAAVYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866729
Record name N,N-Dimethyl-N'-(6-methylergolin-8-yl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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